2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate
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Overview
Description
2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[33]heptane-2,6-dicarboxylate is a complex organic compound characterized by its spirocyclic structure
Scientific Research Applications
2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisosteric replacement in drug design.
Medicine: Explored for its potential therapeutic properties, including as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amino group using tert-butoxycarbonyl (BOC) protection, followed by cyclization reactions to form the spirocyclic structure. The reaction conditions often include the use of organic solvents such as chloroform and reagents like triethylamine and mesyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Mechanism of Action
The mechanism of action of 2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
Uniqueness
2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[33]heptane-2,6-dicarboxylate is unique due to its specific spirocyclic structure and the presence of both tert-butyl and methyl groups
Properties
IUPAC Name |
2-O-tert-butyl 6-O-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-11(2,3)19-10(17)15-7-12(8-15)5-13(14,6-12)9(16)18-4/h5-8,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZFSYIHWFYSBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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